5-(3-Bromo-2-methylpropyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-9-5-10-7/h4-6H,2-3H2,1H3 |
InChI Key |
YEXNJECAZKETOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CS1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 3 Bromo 2 Methylpropyl 1,3 Thiazole
Strategies for the Construction of the 1,3-Thiazole Core
The 1,3-thiazole ring is a fundamental structural motif found in numerous biologically active compounds. researchgate.netnih.gov Its synthesis has been extensively studied, leading to a variety of classical and modern methods.
The most traditional and widely recognized method for thiazole (B1198619) synthesis is the Hantzsch condensation. nih.govnih.gov This reaction typically involves the cyclization of α-halocarbonyl compounds with a thioamide or related species containing an N-C-S fragment, such as thiourea (B124793) or thiosemicarbazides. researchgate.netnih.gov The Hantzsch synthesis is versatile, allowing for the preparation of thiazoles with various alkyl or aryl substituents at positions 2, 4, or 5. nih.gov Variations of this method, such as the Cook-Heilborn synthesis, utilize α-aminonitriles, which react with agents like carbon disulfide or isothiocyanates to yield 5-aminothiazoles. pharmaguideline.com
Contemporary methodologies have emerged to overcome the limitations of classical approaches, such as the use of unstable or toxic α-halo ketone precursors. nih.govbepls.com These modern strategies include:
Copper-catalyzed reactions: Methods involving the condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) under mild, copper-catalyzed conditions have been developed. nih.govorganic-chemistry.org
Iridium-catalyzed ylide insertion: A convenient and substrate-tolerant route involves the iridium-catalyzed insertion of sulfoxonium ylides, which serve as diazo surrogates. nih.gov
Three-component reactions: The synthesis of thiazoles can be achieved through multi-component reactions, for instance, by reacting enaminoesters, sulfur, and bromodifluoroacetamides. organic-chemistry.org
Lawesson's Reagent: This thionating agent is used to convert α-amido-β-ketoesters into the corresponding 1,3-thiazoles. organic-chemistry.org
These advanced methods often provide better yields, tolerate a wider range of functional groups, and may employ more environmentally benign conditions. bepls.com
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide/Thiourea | Classical, widely used, versatile. nih.gov | nih.govnih.gov |
| Cook-Heilborn Synthesis | α-Aminonitrile + Dithioacids/CS₂ | Yields 5-aminothiazoles. pharmaguideline.com | pharmaguideline.com |
| Copper-Catalyzed Condensation | Oximes + Anhydrides + KSCN | Mild conditions, good functional group tolerance. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Iridium-Catalyzed Ylide Insertion | Sulfoxonium Ylides + Thioamides | Broad substrate tolerance, mild conditions. nih.gov | nih.gov |
For the synthesis of the target compound, establishing a substituent at the C5 position is critical. The electronic nature of the thiazole ring inherently directs electrophilic substitution reactions to the 5-position, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.com Common electrophilic substitutions like halogenation (using N-bromosuccinimide) and Friedel-Crafts acylation occur preferentially at this site, especially when an electron-donating group is present at the C2 position. pharmaguideline.comnumberanalytics.com
Direct C-H functionalization has become a powerful tool for regioselective substitution. Palladium-catalyzed direct arylation, for example, provides an efficient process to introduce aryl groups specifically at the 5-position of the thiazole ring by activating the C-H bond. nih.govacs.org Similarly, palladium-catalyzed hydroarylation of alkynes with thiazoles can achieve C5 selectivity. acs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route.
Catalysis is central to many modern thiazole syntheses, enabling reactions under milder conditions and with greater efficiency and selectivity.
Palladium (Pd) Catalysts: Palladium acetate (B1210297) (Pd(OAc)₂) and other Pd(0)/Pd(II) systems are extensively used for direct C-H functionalization and cross-coupling reactions at the C5 position. organic-chemistry.orgnumberanalytics.comnih.govacs.org These reactions often proceed effectively even without specialized ligands. nih.govacs.org
Copper (Cu) Catalysts: Copper iodide (CuI) is effective for the direct arylation of heterocycle C-H bonds with aryl iodides. organic-chemistry.org Copper catalysis is also employed in multicomponent reactions for building the thiazole core itself. nih.gov
Iridium (Ir) and Rhodium (Rh) Catalysts: These metals are valuable in specialized applications, such as the catalytic insertion of carbenoids derived from sulfoxonium ylides into N-H bonds, a key step in certain contemporary thiazole syntheses. nih.gov
The choice of catalyst can significantly influence the reaction's outcome, including its regioselectivity. For instance, in some reactions, palladium(II) acetate promotes an ionic mechanism, while iron(III) bromide leads to a radical mechanism, resulting in different products. nih.gov
Introduction of the 3-Bromo-2-methylpropyl Side Chain
Once the thiazole core is available, the next stage is the introduction of the 3-bromo-2-methylpropyl group. This can be accomplished by attaching a suitable precursor side chain and then brominating it, or by directly coupling the complete side chain.
To create the 3-bromo-2-methylpropyl moiety from a precursor like a 2-methylpropyl-substituted thiazole, a terminal bromination is required. Free radical bromination is a common method for this transformation, selectively targeting C-H bonds. byjus.commasterorganicchemistry.com This type of reaction is typically initiated by UV light or a radical initiator. masterorganicchemistry.com
A key challenge is to avoid competing reactions, such as the addition of bromine across an alkene if one is present. masterorganicchemistry.com To maintain a low concentration of Br₂ and favor the radical substitution pathway, N-bromosuccinimide (NBS) is often the reagent of choice for allylic and benzylic brominations, and it can be applied to similar radical processes. numberanalytics.commasterorganicchemistry.com Another approach involves the radical addition of hydrogen bromide to a terminal alkene, which proceeds via an anti-Markovnikov mechanism to yield the terminal bromide. organic-chemistry.org
| Reaction Type | Reagents | Mechanism | Selectivity | Reference |
|---|---|---|---|---|
| Free Radical Substitution | Br₂ + UV light/heat | Radical chain reaction. byjus.com | Favors weaker C-H bonds. masterorganicchemistry.com | byjus.commasterorganicchemistry.com |
| Allylic/Benzylic Bromination | N-Bromosuccinimide (NBS) + initiator | Radical; maintains low Br₂ concentration. masterorganicchemistry.com | Selective for allylic/benzylic positions. numberanalytics.commasterorganicchemistry.com | numberanalytics.commasterorganicchemistry.com |
| Anti-Markovnikov Hydrobromination | HBr + Peroxides/UV light | Radical addition to an alkene. | Adds Br to the least substituted carbon. organic-chemistry.org | organic-chemistry.org |
Directly attaching the alkyl side chain to the thiazole ring is a powerful strategy. This can be achieved through several methods:
Alkylation: Thiazoles can be deprotonated at the C2 position using strong bases like organolithium compounds, making the position nucleophilic. pharmaguideline.com The resulting lithiated thiazole can then react with an appropriate electrophile, such as 3-bromo-2-methylpropyl bromide (though a more reactive electrophile might be preferred), to form the C-C bond. N-alkylation to form thiazolium cations is also a common reaction for thiazoles when treated with alkyl halides. pharmaguideline.com
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to functionalizing thiazoles. numberanalytics.com These methods typically involve reacting a thiazole derivative (e.g., a halothiazole or a thiazole boronic acid) with a coupling partner.
Suzuki-Miyaura Coupling: Couples a thiazole boronic acid or ester with an alkyl halide in the presence of a palladium catalyst. numberanalytics.com
Stille Coupling: Involves the reaction of a thiazole stannane (B1208499) with an alkyl halide, catalyzed by palladium. numberanalytics.com
Negishi Coupling: Uses a thiazole organozinc reagent to couple with an alkyl halide, catalyzed by palladium or nickel. numberanalytics.com
These cross-coupling reactions provide robust and versatile pathways to install the desired side chain onto the pre-formed thiazole core with high precision. numberanalytics.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis.
No published studies detailing the optimization of reaction conditions or yields for the scalable synthesis of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole were identified. General methodologies for the synthesis of 5-alkyl-1,3-thiazoles exist, but specific parameters, catalyst systems, solvent effects, and temperature optimizations leading to high-yield, scalable production of this particular compound are not documented in the available literature. Therefore, a data table summarizing such findings cannot be generated.
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Analysis for Proton Environment and Connectivity
The proton NMR (¹H NMR) spectrum of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the thiazole (B1198619) ring and the bromine atom.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H2 (thiazole) | ~8.5 - 9.0 | Singlet (s) | N/A |
| H4 (thiazole) | ~7.5 - 8.0 | Singlet (s) | N/A |
| CH₂ (connected to thiazole) | ~3.0 - 3.5 | Doublet (d) | ~7.0 |
| CH (methine) | ~2.0 - 2.5 | Multiplet (m) | - |
| CH₃ (methyl) | ~1.0 - 1.3 | Doublet (d) | ~6.5 |
| CH₂Br (bromomethyl) | ~3.4 - 3.8 | Doublet (d) | ~6.0 |
The singlet for the H2 proton of the thiazole ring is anticipated at a downfield position due to the deshielding effects of the adjacent sulfur and nitrogen atoms. The H4 proton, also a singlet, would appear slightly upfield compared to H2. The protons of the 3-bromo-2-methylpropyl side chain would exhibit characteristic splitting patterns. The methylene (B1212753) protons attached to the thiazole ring would likely appear as a doublet, coupled to the adjacent methine proton. The methine proton itself would be a complex multiplet due to coupling with the adjacent methylene and methyl groups. The methyl protons would present as a doublet, coupled to the methine proton, and the brominated methylene protons would also be a doublet, coupled to the same methine proton.
¹³C NMR Analysis for Carbon Framework Determination
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 (thiazole) | ~150 - 155 |
| C4 (thiazole) | ~140 - 145 |
| C5 (thiazole) | ~120 - 125 |
| CH₂ (connected to thiazole) | ~35 - 40 |
| CH (methine) | ~30 - 35 |
| CH₃ (methyl) | ~15 - 20 |
| CH₂Br (bromomethyl) | ~30 - 35 |
The carbon atoms of the thiazole ring (C2, C4, and C5) are expected to resonate at lower field due to their sp² hybridization and the influence of the heteroatoms. The aliphatic carbons of the side chain would appear at a higher field.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, cross-peaks would be expected between the methine proton and the adjacent methylene and methyl protons of the side chain, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the 3-bromo-2-methylpropyl side chain to the C5 position of the thiazole ring. For example, correlations would be expected between the H4 proton of the thiazole ring and the C5 and the first methylene carbon of the side chain.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₀BrNS), HRMS would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected HRMS Data:
| Ion | Calculated m/z ([M]⁺ for ⁷⁹Br) | Calculated m/z ([M+2]⁺ for ⁸¹Br) |
| [C₇H₁₀⁷⁹BrNS]⁺ | 220.9796 | - |
| [C₇H₁₀⁸¹BrNS]⁺ | - | 222.9775 |
The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units would be a strong indicator of the presence of a single bromine atom in the molecule. The high precision of the mass measurement would allow for the unambiguous confirmation of the molecular formula C₇H₁₀BrNS.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic (thiazole ring) |
| ~2960 - 2850 | C-H stretch | Aliphatic (side chain) |
| ~1600 - 1450 | C=C and C=N stretch | Thiazole ring |
| ~1470 - 1430 | C-H bend | CH₂ |
| ~1380 - 1370 | C-H bend | CH₃ |
| ~600 - 500 | C-Br stretch | Alkyl bromide |
The IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the thiazole ring and the aliphatic side chain. The stretching vibrations of the C=C and C=N bonds within the thiazole ring would also be observable. A key absorption band would be the C-Br stretch, which typically appears in the fingerprint region of the spectrum.
Exploration of Molecular Interactions and Biochemical Mechanisms
Investigation of Binding Affinities with Enzymatic Targets
Enzyme Inhibition Kinetics and Mechanism Elucidation
There is no available data on the enzyme inhibition kinetics of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole. Consequently, parameters such as the inhibition constant (K_i), the half-maximal inhibitory concentration (IC_50), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been determined for this compound.
Identification of Specific Amino Acid Residues Involved in Binding
Without knowledge of a specific enzymatic target, studies to identify the amino acid residues involved in the binding of this compound have not been conducted. Techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis, which are typically employed for this purpose, have not been applied to this compound in the context of enzyme binding.
Analysis of Interaction Profiles with Biomolecular Receptors and Macromolecules
Competitive Binding Assays with Known Ligands
No competitive binding assays have been reported for this compound. Such assays are used to determine if a compound binds to the same site on a receptor as a known ligand, and to calculate its binding affinity.
Biophysical Techniques for Ligand-Protein Interaction Characterization
There is no information available from biophysical studies, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization, to characterize the interaction between this compound and any protein or macromolecule. These techniques are crucial for determining binding affinity, kinetics, and thermodynamics.
Mechanistic Studies of Modulatory Effects on Biochemical Pathways
Due to the lack of research on its molecular targets, there are no mechanistic studies detailing how this compound might modulate any biochemical pathways. Its effects on cellular signaling, metabolic processes, or gene expression remain unknown.
Structure Activity Relationship Sar Studies of 5 Substituted Brominated Thiazoles
Impact of the 3-Bromo-2-methylpropyl Moiety on Molecular Interactions and Biological Recognition
While direct studies on 5-(3-Bromo-2-methylpropyl)-1,3-thiazole are not extensively documented in publicly available literature, the impact of the 3-Bromo-2-methylpropyl moiety can be inferred from general principles of medicinal chemistry and SAR studies of related compounds. The key structural features of this moiety are the alkyl chain, the methyl group, and the terminal bromine atom, all of which can influence the compound's pharmacokinetic and pharmacodynamic properties.
The alkyl chain (propyl group) at the 5-position of the thiazole (B1198619) ring primarily contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within a biological target. The length and branching of the alkyl chain are crucial determinants of this effect.
The methyl group at the 2-position of the propyl chain introduces steric bulk and can influence the conformational flexibility of the side chain. This can be critical for achieving a specific orientation required for optimal binding to a receptor or enzyme. The presence of the methyl group may also affect the metabolic stability of the compound by hindering enzymatic degradation.
The terminal bromine atom is a key feature that significantly impacts the molecule's properties. Halogen atoms, such as bromine, can participate in various non-covalent interactions, including halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule. This can contribute to the binding affinity and selectivity of the compound. Furthermore, the presence of a bromine atom increases the compound's lipophilicity and can influence its metabolic fate. In some cases, bromo-substituted compounds have shown enhanced biological activity compared to their non-halogenated or chloro-substituted counterparts. nih.gov
Comparative SAR Analysis with Analogs Bearing Different Alkyl Halide Substituents
A comparative analysis of analogs with different alkyl halide substituents at the 5-position of the thiazole ring can provide valuable insights into the SAR. While specific data for this compound analogs is scarce, general trends can be extrapolated from broader studies on halogenated thiazoles.
The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) plays a significant role in determining the biological activity. The properties of halogens, such as electronegativity, size, and polarizability, vary down the group, leading to different interaction profiles.
| Halogen Substituent | Electronegativity | Van der Waals Radius (Å) | Polarizability (ų) | Potential for Halogen Bonding |
| Fluorine (F) | 3.98 | 1.47 | 0.56 | Weak |
| Chlorine (Cl) | 3.16 | 1.75 | 2.18 | Moderate |
| Bromine (Br) | 2.96 | 1.85 | 3.05 | Strong |
| Iodine (I) | 2.66 | 1.98 | 4.7 | Very Strong |
This table presents general properties of halogen atoms that influence their interactions in a biological context.
Generally, moving from fluorine to iodine, the increasing size and polarizability enhance the potential for van der Waals interactions and halogen bonding. This often translates to increased binding affinity. For instance, SAR studies on some series of antimicrobial thiazoles have shown that bromo-substituted compounds exhibit potent activity. nih.gov
The position of the halogen on the alkyl chain is also a critical factor. A terminal halogen, as in the 3-bromo-propyl moiety, may be more accessible for interactions with the biological target compared to a halogen at an internal position. The length of the alkyl chain in conjunction with the halogen also dictates the spatial positioning of the halogen bond donor, which is crucial for optimal interaction geometry.
Elucidation of Key Pharmacophoric Features within the 5-Position and the Side Chain
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be hypothesized based on its structural components.
The thiazole ring itself often acts as a central scaffold and can be involved in π-π stacking or hydrogen bonding interactions, depending on the other substituents and the nature of the binding site. The nitrogen and sulfur atoms in the ring are potential hydrogen bond acceptors.
Within the 5-position side chain , several features are likely to be important:
Hydrophobic/Lipophilic Region: The propyl chain provides a hydrophobic region that can interact with nonpolar pockets in the target protein.
Steric Feature: The methyl group introduces a specific steric requirement that can enhance selectivity.
Halogen Bond Donor: The terminal bromine atom is a potent halogen bond donor, which can form a directional interaction with a Lewis basic site (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic π-system) on the biological target.
The relative spatial arrangement of these features is critical. The flexibility of the propyl chain allows for some conformational adaptation to the binding site, while the methyl group imposes certain restrictions on this flexibility.
Derivation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
While no specific QSAR models for this compound were found in the reviewed literature, the development of such a model would typically involve the following steps:
Data Set Compilation: A series of structurally related analogs of this compound with their corresponding biological activity data would be required.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Describing the electronic properties (e.g., partial charges, dipole moment).
Geometric descriptors: Describing the 3D shape of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), would be used to build a mathematical equation that correlates the descriptors with the biological activity. imist.maresearchgate.net
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
For a series of compounds including this compound, a QSAR model could reveal the quantitative importance of features like lipophilicity (logP), the size and shape of the substituent at the 5-position, and electronic properties related to the halogen atom for the observed biological activity. researchgate.net
Advanced Research Applications of 5 3 Bromo 2 Methylpropyl 1,3 Thiazole
Utility as a Synthetic Intermediate for the Derivatization of Novel Thiazole (B1198619) Scaffolds
The presence of a reactive bromoalkyl group at the 5-position of the thiazole ring makes 5-(3-Bromo-2-methylpropyl)-1,3-thiazole a potentially valuable synthetic intermediate for the creation of novel thiazole-based compounds. The carbon-bromine bond can readily participate in a variety of organic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Potential Synthetic Transformations:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Amines, alcohols, thiols | Amine, ether, or thioether derivatives |
| Grignard Reagent Formation | Magnesium | Organometallic intermediate for C-C bond formation |
| Cross-Coupling Reactions | Boronic acids, organostannanes (with a suitable catalyst) | Aryl or vinyl substituted derivatives |
| Cyanation | Cyanide salts | Nitrile derivatives |
These derivatization strategies could lead to the synthesis of libraries of novel thiazole scaffolds. Such libraries are crucial in drug discovery programs for screening against various biological targets. The thiazole ring itself is a key component in numerous FDA-approved drugs, and new derivatives are continuously being explored for their potential therapeutic effects. globalresearchonline.netnih.govdergipark.org.tr
Integration into Novel Chemical Probes for Biochemical and Cellular Research
Chemical probes are essential tools for studying biological processes within living systems. The thiazole nucleus is found in various biologically active molecules and can serve as a core scaffold for the design of such probes. While no specific examples of this compound being used in a chemical probe have been documented, its structure suggests potential applications.
The bromoalkyl moiety could be utilized to covalently link the thiazole scaffold to other molecules, such as fluorescent dyes, affinity tags, or photo-crosslinkers. This would enable the creation of probes for target identification, visualization of biological molecules, and elucidation of protein-ligand interactions. The thiazole ring could also play a role in directing the probe to specific biological targets, given the prevalence of thiazole-containing molecules in medicinal chemistry.
Exploration in Materials Science for the Development of Functional Molecules and Polymers
Thiazole-containing polymers have garnered interest in materials science due to their potential applications in electronics, sensing, and catalysis. The incorporation of thiazole rings into a polymer backbone can impart desirable electronic and optical properties.
The bifunctional nature of this compound, with its reactive bromine atom and the potential for further functionalization of the thiazole ring, could allow for its use as a monomer or a cross-linking agent in polymerization reactions. For instance, it could potentially be used in the synthesis of:
Conducting Polymers: By incorporating the thiazole unit into a conjugated polymer backbone.
Functional Polymers: By using the bromo group to attach other functional moieties to a pre-formed polymer.
Polymer Coatings: Where the thiazole unit could enhance adhesion or provide specific surface properties.
Research into thiazole-based polyureas has demonstrated the versatility of incorporating this heterocycle into polymer chains to create materials with interesting biological and thermal properties. mdpi.com While direct utilization of this compound in this context has not been reported, it represents a plausible area for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
